2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate
Brand Name: Vulcanchem
CAS No.: 76185-12-1
VCID: VC3279061
InChI: InChI=1S/C8H10F2O2.H2O/c1-7(2)3-5(11)8(9,10)6(12)4-7;/h3-4H2,1-2H3;1H2
SMILES: CC1(CC(=O)C(C(=O)C1)(F)F)C.O
Molecular Formula: C8H12F2O3
Molecular Weight: 194.18 g/mol

2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate

CAS No.: 76185-12-1

Cat. No.: VC3279061

Molecular Formula: C8H12F2O3

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate - 76185-12-1

Specification

CAS No. 76185-12-1
Molecular Formula C8H12F2O3
Molecular Weight 194.18 g/mol
IUPAC Name 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione;hydrate
Standard InChI InChI=1S/C8H10F2O2.H2O/c1-7(2)3-5(11)8(9,10)6(12)4-7;/h3-4H2,1-2H3;1H2
Standard InChI Key KKPJGAPWBYPISG-UHFFFAOYSA-N
SMILES CC1(CC(=O)C(C(=O)C1)(F)F)C.O
Canonical SMILES CC1(CC(=O)C(C(=O)C1)(F)F)C.O

Introduction

Physical and Chemical Properties

2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate exhibits distinct physical and chemical properties that are essential for understanding its behavior in various research applications. These properties have been documented through various analytical methods and provide valuable insights for researchers working with this compound.

Basic Physical Properties

The compound exists as a crystalline solid with the molecular weight of 194.18 g/mol for the monohydrate form. When considering only the anhydrous portion of the molecule (C8H10F2O2), the molecular weight is reported as 176.16 g/mol . The monohydrate nature affects various physical parameters including solubility characteristics and thermal properties.

PropertyValueSource
Molecular Formula (monohydrate)C8H12F2O3
Molecular Formula (anhydrous)C8H10F2O2
Molecular Weight (monohydrate)194.18 g/mol
Molecular Weight (anhydrous)176.16 g/mol
Density1.191 g/cm³
Boiling Point192.081°C at 760 mmHg
Flash Point70.873°C
Index of Refraction1.421
HS Code2914700090

Spectroscopic and Computational Properties

Additional physicochemical parameters that characterize this compound include:

PropertyValueSource
Exact Mass176.065 (anhydrous form)
Polar Surface Area (PSA)34.14
LogP1.5799

The LogP value of 1.5799 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability . This property is particularly relevant for researchers considering this compound for potential biological applications or as an intermediate in pharmaceutical synthesis.

Chemical Reactivity

The chemical reactivity of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is significantly influenced by the presence of the difluoro substituents at the 2-position. These fluorine atoms alter the electronic properties of the molecule compared to non-fluorinated analogs, affecting its behavior in various chemical reactions. The 1,3-diketone functional group provides sites for nucleophilic attack, while the fluorine substituents can influence the acidity of neighboring carbon atoms.

When comparing this compound to related structures like 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione (Chlorodimedone), there are notable differences in reactivity. The chloro analog exhibits electrophilic properties, allowing it to react with electron-rich compounds and form covalent bonds . While specific reactivity data for the difluoro analog is less documented in the provided sources, the presence of fluorine typically enhances certain aspects of reactivity while potentially diminishing others, depending on the specific reaction context.

Structural Characteristics

The molecular structure of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate features a cyclohexane ring with specific functional group modifications that define its chemical properties and behavior.

Core Structure and Functional Groups

The core structure consists of a cyclohexane ring with two carbonyl groups at positions 1 and 3, creating a 1,3-cyclohexanedione framework. This base structure is modified with two key substitutions:

  • Two fluorine atoms at position 2 (the difluoro substituent)

  • Two methyl groups at position 5 (the dimethyl substituent)

The presence of these functional groups creates a symmetrical molecule with respect to the plane passing through positions 2, 5, and their opposite positions on the ring. This structural arrangement contributes to the compound's specific reactivity patterns and physical properties.

Crystal Structure and Hydration

As a monohydrate, each molecule of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione is associated with one water molecule in its crystalline structure. This hydration affects the packing arrangement in the solid state and can influence properties such as solubility, melting point, and stability. The water molecule likely forms hydrogen bonds with the carbonyl groups of the cyclohexanedione, stabilizing the crystal lattice.

Synthesis and Production Methods

The synthesis of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate has been documented in several scientific publications, with varying approaches and yields reported.

Historical Synthesis Methods

Early methods for synthesizing 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione were reported in the scientific literature beginning in the 1980s. Several key publications document the development of synthesis strategies:

  • Zajc and Zupan published a synthesis method in the Journal of the Chemical Society, Chemical Communications in 1980, reporting yields of approximately 83% .

  • Patrick, Scheibel, and Cantrell documented an alternative approach in the Journal of Organic Chemistry in 1981, achieving yields of approximately 78% .

  • Later developments by Chambers and colleagues (1995-1996) reported lower yields of approximately 32-50%, possibly reflecting more selective or specialized reaction conditions .

These historical methods established the foundation for the production of this fluorinated compound, demonstrating the feasibility of its synthesis while acknowledging the challenges associated with introducing fluorine atoms into organic structures.

Research Findings and Scientific Significance

The scientific significance of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate lies in its unique structural and chemical properties, which have been explored through various research initiatives.

Structure-Property Relationships

Research on cyclohexanedione derivatives, including fluorinated variants like 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione, has contributed to understanding structure-property relationships in organic chemistry. The inclusion of fluorine atoms significantly affects the reactivity and stability of the compound, making it an interesting subject for further study.

Specific effects of the difluoro substitution include:

  • Altered acidity of adjacent carbon atoms

  • Modified electrophilicity of the carbonyl groups

  • Changed hydrogen bonding capabilities

  • Enhanced metabolic stability in biological systems

These properties make fluorinated cyclohexanediones valuable models for studying the impact of fluorine incorporation on molecular behavior.

Synthetic Methodology Developments

The synthesis of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione has contributed to broader developments in fluorination methodology. Publications referenced in the search results document various approaches to introducing fluorine atoms at specific positions in cyclohexanedione structures .

These methodological advances have implications beyond this specific compound, contributing to the broader field of fluorine chemistry and expanding the synthetic toolbox available to chemists working on complex molecule synthesis. The varying yields reported across different publications (ranging from approximately 32% to 83%) highlight the ongoing challenges and improvements in fluorination chemistry over time.

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